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Compound of Interest

Compound Name: 1,2,3,4-Tetraoxotetralin dihydrate

Cat. No.: B1259986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the current scientific understanding

of 1,2,3,4-Tetraoxotetralin dihydrate, also known as naphthalen-1,2,3,4-tetrone dihydrate.

Due to a notable scarcity of theoretical and computational studies directly addressing this

molecule, this document synthesizes the available physicochemical data and proposes a

detailed experimental protocol for its synthesis and characterization based on established

methods for analogous polycyclic ketones. This guide aims to serve as a foundational resource

for researchers interested in the further investigation of this compound, highlighting key data

points and outlining a practical approach for its laboratory preparation and analysis. All

quantitative data is presented in structured tables for clarity, and a logical workflow for its

synthesis and characterization is provided.

Introduction
1,2,3,4-Tetraoxotetralin dihydrate is a polycyclic ketone that has potential applications as a

pharmaceutical intermediate and in broader chemical research.[1] Its structure, featuring a

tetracarbonyl system on a tetralin framework, suggests unique electronic properties and

reactivity that warrant further investigation. Despite its potential, a thorough review of the

existing scientific literature reveals a significant gap in theoretical and computational data for

this specific dihydrate. Furthermore, information regarding its involvement in biological

signaling pathways is currently unavailable.
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This guide collates the known physicochemical properties of both the anhydrous and

dihydrated forms of 1,2,3,4-Tetraoxotetralin. In the absence of direct experimental protocols, a

plausible and detailed methodology for its synthesis and characterization is presented, drawing

from established synthetic strategies for related naphthalenetetrones and general analytical

techniques for polycyclic ketones.

Physicochemical Properties
The following tables summarize the available quantitative data for 1,2,3,4-Tetraoxotetralin and

its dihydrate form.

Table 1: Properties of 1,2,3,4-Tetraoxotetralin (Anhydrous)

Property Value Reference

Molecular Formula C₁₀H₄O₄ [1]

Molecular Weight 188.14 g/mol [1]

Boiling Point 394.6 °C at 760 mmHg [1]

Flash Point 175 °C [1]

Density 1.538 g/cm³ [1]

Vapor Pressure 1.95E-06 mmHg at 25°C [1]

Refractive Index 1.631 [1]

Table 2: Properties of 1,2,3,4-Tetraoxotetralin Dihydrate

Property Value

Molecular Formula C₁₀H₄O₄·2H₂O

Molecular Weight 224.17 g/mol

Appearance White crystalline solid

Proposed Experimental Protocol
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The following is a proposed experimental protocol for the synthesis and characterization of

1,2,3,4-Tetraoxotetralin dihydrate. This protocol is based on analogous synthetic methods for

related polycyclic aromatic compounds and standard characterization techniques for ketones.

Synthesis: [2+2+2] Cycloaddition Approach
This proposed synthesis is adapted from a method used to create a 1,2,3,4-tetracarbonyl

pattern on a naphthalene core.[2]

Objective: To synthesize 1,2,3,4-Tetraoxotetralin from a suitable aryne precursor and a

dienophile.

Materials:

Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)

Dimethyl acetylenedicarboxylate (DMAD)

Cesium fluoride (CsF)

Palladium catalyst (e.g., Pd₂(dba)₃)

Acetonitrile (anhydrous)

Sodium hydroxide (NaOH)

Tetrahydrofuran (THF)

Hydrochloric acid (HCl)

Standard glassware for inert atmosphere synthesis

Procedure:

Cycloaddition Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

argon or nitrogen), dissolve the aryne precursor and 2 equivalents of dimethyl

acetylenedicarboxylate (DMAD) in anhydrous acetonitrile.

Add cesium fluoride (CsF) and the palladium catalyst to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress using Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude tetraester product.

Hydrolysis: Dissolve the crude tetraester in a mixture of THF and water.

Add an excess of sodium hydroxide (NaOH) and stir the mixture at room temperature until

the hydrolysis is complete (monitored by TLC).

Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the tetracarboxylic

acid.

Filter the precipitate, wash with cold water, and dry under vacuum.

Oxidative Decarboxylation (Hypothetical Step): The conversion of the tetracarboxylic acid to

the desired 1,2,3,4-Tetraoxotetralin would require a suitable oxidative decarboxylation

method. This step needs further experimental investigation.

Hydration: The final product, 1,2,3,4-Tetraoxotetralin, can be crystallized from an aqueous

solvent mixture to yield the dihydrate form.

Characterization
Objective: To confirm the identity and purity of the synthesized 1,2,3,4-Tetraoxotetralin
dihydrate.

Methods:

Melting Point Determination: Determine the melting point of the crystalline product and

compare it with any available literature values.

Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Look for characteristic

strong absorption bands for the C=O stretching of the ketone groups (typically in the range of
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1650-1750 cm⁻¹) and a broad absorption band for the O-H stretching of the water of

hydration (typically in the range of 3200-3500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆).

The spectrum should show signals corresponding to the aromatic protons of the

naphthalene ring system and a signal for the water protons.

¹³C NMR: Acquire a ¹³C NMR spectrum. The spectrum should show characteristic signals

for the carbonyl carbons (typically in the range of 180-220 ppm) and the aromatic carbons.

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the

molecular formula of the compound (C₁₀H₄O₄·2H₂O).

Elemental Analysis: Perform elemental analysis to determine the percentage composition of

Carbon, Hydrogen, and Oxygen, and to confirm the presence of the two water molecules of

hydration.

X-ray Crystallography: If suitable single crystals can be obtained, X-ray crystallography can

provide the definitive structure of the molecule, including the arrangement of the water

molecules in the crystal lattice.

Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization

of 1,2,3,4-Tetraoxotetralin dihydrate.
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Caption: Proposed experimental workflow for the synthesis and characterization of 1,2,3,4-
Tetraoxotetralin dihydrate.

Signaling Pathways and Biological Activity
A comprehensive search of the scientific literature did not yield any studies describing the

interaction of 1,2,3,4-Tetraoxotetralin dihydrate with any biological signaling pathways. While
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some naphthalene derivatives have been reported to exhibit biological activities, there is no

specific information available for the title compound.[3][4] This represents a significant

knowledge gap and a potential area for future research, particularly given its classification as a

potential pharmaceutical intermediate.

Conclusion
1,2,3,4-Tetraoxotetralin dihydrate remains a compound of interest with a notable lack of in-

depth theoretical and biological studies. This guide has consolidated the available

physicochemical data and presented a detailed, albeit hypothetical, experimental protocol for

its synthesis and characterization. The proposed workflow provides a clear and logical path for

researchers to produce and verify this compound in a laboratory setting. The absence of

information on its biological activity and signaling pathway interactions underscores a

significant opportunity for future research. It is hoped that this technical guide will serve as a

valuable starting point for scientists and researchers in the fields of chemistry and drug

development to further explore the properties and potential applications of this intriguing

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1259986#theoretical-studies-on-1-2-3-4-
tetraoxotetralin-dihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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